2-Acetamido-3,7-dinitrofluorene
Description
2-Acetamido-3,7-dinitrofluorene is a nitroaromatic compound characterized by a fluorene backbone substituted with an acetamido group at position 2 and nitro groups at positions 3 and 5.
Properties
CAS No. |
100864-82-2 |
|---|---|
Molecular Formula |
C15H11N3O5 |
Molecular Weight |
313.26 g/mol |
IUPAC Name |
N-(3,7-dinitro-9H-fluoren-2-yl)acetamide |
InChI |
InChI=1S/C15H11N3O5/c1-8(19)16-14-6-10-4-9-5-11(17(20)21)2-3-12(9)13(10)7-15(14)18(22)23/h2-3,5-7H,4H2,1H3,(H,16,19) |
InChI Key |
HEIMRNMDKUVGDM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=C2C(=C1)CC3=C2C=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetamido-3,7-dinitrofluorene typically involves the nitration of fluorene derivatives followed by acetamidation. One common method starts with the nitration of fluorene to produce 2,7-dinitrofluorene. This intermediate is then subjected to acetamidation using acetic anhydride and a suitable catalyst to yield 2-Acetamido-3,7-dinitrofluorene .
Industrial Production Methods: While specific industrial production methods for 2-Acetamido-3,7-dinitrofluorene are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Acetamido-3,7-dinitrofluorene undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The acetamido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of nitro-substituted quinones.
Reduction: Formation of 2-acetamido-3,7-diaminofluorene.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Acetamido-3,7-dinitrofluorene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and dyes.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, although specific applications are still under research.
Industry: Utilized in the development of advanced materials and as a component in certain industrial processes.
Mechanism of Action
The mechanism of action of 2-Acetamido-3,7-dinitrofluorene involves its interaction with various molecular targets. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. The acetamido group may facilitate binding to specific proteins or enzymes, influencing their activity. Detailed studies on the exact molecular pathways are ongoing .
Comparison with Similar Compounds
Comparison with Similar Compounds
A comparative analysis of 2-Acetamido-3,7-dinitrofluorene with structurally or functionally related compounds is critical for understanding its uniqueness. The sole reference () discusses Nonyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside, a carbohydrate derivative unrelated to nitrofluorenes .
Key Limitations in the Evidence:
Structural Disparity : The compound in is a glycoside with acetylated sugar moieties, while 2-Acetamido-3,7-dinitrofluorene is a nitro-substituted polycyclic hydrocarbon. These structural differences preclude meaningful comparison.
Data Gaps : lacks hazard, reactivity, or physicochemical data even for its own compound, let alone for nitrofluorenes.
Hypothetical Comparison Framework (Based on General Chemistry Principles):
| Property | 2-Acetamido-3,7-dinitrofluorene (Hypothetical) | Nitrofluorene Derivatives (e.g., 2-Nitrofluorene) | Aromatic Amides (e.g., Acetamidophenol) |
|---|---|---|---|
| Electrophilic Reactivity | High (due to nitro groups) | Moderate-High | Low |
| Toxicity Profile | Likely mutagenic (nitroaromatic class) | Carcinogenic (documented in some nitroarenes) | Low-to-moderate |
| Applications | Research chemical (potential intermediate) | Dyes, polymers | Pharmaceuticals, analgesics |
Critical Analysis of Available Information
The absence of relevant data in the provided evidence highlights significant gaps in the literature. For instance:
- This lack of information underscores the challenges in extrapolating safety protocols to 2-Acetamido-3,7-dinitrofluorene.
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